5-(Mercaptomethyl)furan-2-carbonitrile
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Overview
Description
5-(Mercaptomethyl)furan-2-carbonitrile is an organic compound with the molecular formula C6H5NOS. It is characterized by the presence of a furan ring substituted with a mercaptomethyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mercaptomethyl)furan-2-carbonitrile typically involves the reaction of furan derivatives with thiol and nitrile groups. One common method is the nucleophilic substitution reaction where a furan derivative reacts with a thiol compound in the presence of a base to form the mercaptomethyl group. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Mercaptomethyl)furan-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-(Mercaptomethyl)furan-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Mercaptomethyl)furan-2-carbonitrile involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The nitrile group can also participate in interactions with enzymes and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)furan-2-carbonitrile
- 5-(Aminomethyl)furan-2-carbonitrile
- 5-(Chloromethyl)furan-2-carbonitrile
Uniqueness
5-(Mercaptomethyl)furan-2-carbonitrile is unique due to the presence of both a mercaptomethyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5NOS |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
5-(sulfanylmethyl)furan-2-carbonitrile |
InChI |
InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-9)8-5/h1-2,9H,4H2 |
InChI Key |
FVGCANXAPWYODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C#N)CS |
Origin of Product |
United States |
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